molecular formula C16H22N2O2 B5434165 N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(3-METHOXYPHENYL)UREA

N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(3-METHOXYPHENYL)UREA

Cat. No.: B5434165
M. Wt: 274.36 g/mol
InChI Key: BRGBTVDCZXMMDN-UHFFFAOYSA-N
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Description

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHOXYPHENYL)UREA is a synthetic organic compound with a unique structure that combines a cyclohexenyl group and a methoxyphenyl group linked by an ethyl chain and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHOXYPHENYL)UREA typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods

Industrial production of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHOXYPHENYL)UREA may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHOXYPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexenyl or methoxyphenyl rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHOXYPHENYL)UREA has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHOXYPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1-CYCLOHEXENYL)ETHYL]-2-(4-METHOXYPHENYL)ACETAMIDE: A structurally similar compound with an acetamide group instead of a urea moiety.

    2-(1-CYCLOHEXENYL)ETHYLAMINE: A related compound with an amine group instead of the urea linkage.

Uniqueness

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(3-METHOXYPHENYL)UREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-20-15-9-5-8-14(12-15)18-16(19)17-11-10-13-6-3-2-4-7-13/h5-6,8-9,12H,2-4,7,10-11H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGBTVDCZXMMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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